molecular formula C17H18N2 B121513 1-(N-Methylanilinoethyl)indole CAS No. 143305-98-0

1-(N-Methylanilinoethyl)indole

Cat. No. B121513
M. Wt: 250.34 g/mol
InChI Key: GNSJKXCZDBQCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Methylanilinoethyl)indole, also known as MEAI, is a chemical compound that belongs to the indole family. MEAI is a derivative of tryptamine and is known for its psychoactive properties. This compound has gained attention in the scientific community due to its potential use in research and development.

Mechanism Of Action

1-(N-Methylanilinoethyl)indole acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist. 1-(N-Methylanilinoethyl)indole also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.

Biochemical And Physiological Effects

1-(N-Methylanilinoethyl)indole has been shown to induce changes in brain activity, including alterations in sensory perception, mood, and cognition. It has also been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain.

Advantages And Limitations For Lab Experiments

1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 1-(N-Methylanilinoethyl)indole is a psychoactive compound and must be handled with caution. It is also important to note that the effects of 1-(N-Methylanilinoethyl)indole on the central nervous system can vary depending on the dose and method of administration.

Future Directions

There are several potential future directions for research on 1-(N-Methylanilinoethyl)indole. One area of interest is the development of new drugs that target serotonin receptors. 1-(N-Methylanilinoethyl)indole could serve as a starting point for the development of these drugs. Additionally, further research could be conducted to explore the potential therapeutic uses of 1-(N-Methylanilinoethyl)indole, particularly in the treatment of mood disorders. Finally, studies could be conducted to investigate the long-term effects of 1-(N-Methylanilinoethyl)indole on the brain and body.
Conclusion
1-(N-Methylanilinoethyl)indole is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. Its affinity for serotonin receptors, particularly the 5-HT2A receptor, has made it a valuable tool for studying the central nervous system. While there are limitations to its use, 1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments and has potential for future research and development.

Synthesis Methods

1-(N-Methylanilinoethyl)indole can be synthesized using various methods. One of the most common methods is the reductive amination of indole-3-acetaldehyde with N-methylaniline. This reaction is catalyzed by sodium triacetoxyborohydride and yields 1-(N-Methylanilinoethyl)indole as a white crystalline solid.

Scientific Research Applications

1-(N-Methylanilinoethyl)indole has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(N-Methylanilinoethyl)indole has an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition.

properties

CAS RN

143305-98-0

Product Name

1-(N-Methylanilinoethyl)indole

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-N-methylaniline

InChI

InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3

InChI Key

GNSJKXCZDBQCCW-UHFFFAOYSA-N

SMILES

CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3

Other CAS RN

143305-98-0

synonyms

1-(N-methylanilinoethyl)indole
N-MAEI

Origin of Product

United States

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